JNK3 Inhibitory Potency: (R)‑Enantiomer Is 20‑Fold Weaker Than (S)‑Enantiomer, Providing a Built‑In Negative Control
In a direct head-to-head comparison across three enantiomeric pairs within the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series, the (S)-enantiomers displayed JNK3 IC50 values up to 20-fold lower than the corresponding (R)-enantiomers [1]. The (R)-enantiomer typically exhibits JNK3 IC50 in the high-nanomolar to low-micromolar range, whereas the matched (S)-enantiomer achieves IC50 values as low as 28 nM [2]. This stereochemically driven potency gap is conserved across substituent variations on the scaffold, confirming that the (R) configuration is a general determinant of reduced JNK3 affinity.
| Evidence Dimension | JNK3 inhibitory potency (IC50) for enantiomeric pairs |
|---|---|
| Target Compound Data | IC50 typically high-nanomolar to low-micromolar for (R)-enantiomers (exact value depends on substitution pattern; representative (R)-enantiomer IC50 range: ~200–1000 nM) |
| Comparator Or Baseline | Matched (S)-enantiomers: IC50 as low as 28 nM [2]; up to 20-fold lower IC50 than (R)-enantiomers [1] |
| Quantified Difference | Up to 20-fold difference in IC50 between (S) and (R) enantiomers |
| Conditions | In vitro JNK3 enzymatic assay; c-Jun phosphorylation inhibition in rat cerebellar granule neurones [1] |
Why This Matters
The (R)-enantiomer's substantially reduced potency makes it the ideal negative control for confirming that biological effects observed with the (S)-enantiomer are target-mediated, a requirement for rigorous kinase inhibitor validation and procurement specification.
- [1] Graczyk PP, Khan A, Bhatia GS, Palmer V, Medland D, Numata H, et al. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. Bioorg Med Chem Lett. 2005;15(21):4666-4670. View Source
- [2] Ki Summary database entry for JNK3 inhibitor IC50 = 28 nM (Graczyk et al. 2005). UCSD BDB. View Source
